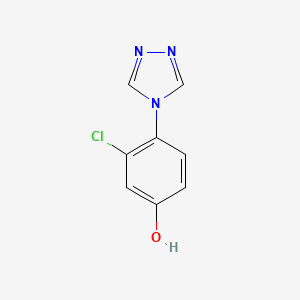

3-Chloro-4-(4H-1,2,4-triazol-4-YL)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3O |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

3-chloro-4-(1,2,4-triazol-4-yl)phenol |

InChI |

InChI=1S/C8H6ClN3O/c9-7-3-6(13)1-2-8(7)12-4-10-11-5-12/h1-5,13H |

InChI Key |

IQRASOMPZQZULK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)N2C=NN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 4h 1,2,4 Triazol 4 Yl Phenol and Analogues

Strategies for the Formation of the 1,2,4-Triazole (B32235) Ring System

The construction of the 1,2,4-triazole core is a pivotal step in the synthesis of the target compound and its analogues. Various classical and modern synthetic methods are employed, including cyclization reactions and multi-component strategies.

Cyclization Reactions Leading to 4H-1,2,4-Triazol-4-amines

A key precursor for the target molecule is a 4-amino-4H-1,2,4-triazole. These are often synthesized through cyclization reactions. A common approach involves the reaction of acylhydrazides. For instance, the self-condensation of hydrazides can lead to the formation of 3,5-disubstituted-4-amino-4H-1,2,4-triazoles.

Another established method is the Pellizzari reaction, where an amide and a hydrazide react to form a 1,2,4-triazole. wikipedia.orgchemicalbook.com This reaction proceeds through an acyl amidrazone intermediate which then undergoes intramolecular cyclization. chemicalbook.com Similarly, the Einhorn-Brunner reaction involves the acid-catalyzed condensation of imides or diacylamines with hydrazines to yield substituted 1,2,4-triazoles. wikipedia.orgchemicalbook.comwikipedia.orgen-academic.comdrugfuture.com The regioselectivity of the Einhorn-Brunner reaction is influenced by the acidity of the groups on the imide, with the more acidic group favoring the 3-position of the resulting triazole ring. wikipedia.org

Thioureas can also serve as precursors. A thiophile-promoted synthesis can convert 1,3-disubstituted thioureas into di-substituted 4H- wikipedia.orgen-academic.comnih.govtriazol-3-yl-amines. nih.gov This reaction is thought to proceed via a carbodiimide (B86325) intermediate, followed by addition and dehydration with acyl hydrazides. nih.gov

A straightforward synthesis of 4-amino-1,2,4-triazole-3-thiol (B7722964) involves the reaction of isonicotinic acid hydrazide with carbon disulfide in a basic medium to form potassium dithiocarbazinate, which is then treated with hydrazine (B178648) hydrate (B1144303). nih.gov

Multi-Component Reactions for Triazole Annulation

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like 1,2,4-triazoles in a single step. These reactions are highly valued for their ability to rapidly generate molecular diversity. researchgate.net

Several MCRs have been developed for the synthesis of 1,2,4-triazole derivatives. One such process enables the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, which is particularly relevant for creating the phenyl-triazole linkage. acs.orgacs.orgorganic-chemistry.org Another three-component, one-pot reaction links 1,3-diones and 1,2,4-triazoles using a base-promoted approach without the need for a metal catalyst. rsc.org

Other notable multi-component strategies include:

An electrochemical reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and alcohols to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org

A copper-enabled three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org

A one-pot reaction involving carboxylic acids, primary amidines, and monosubstituted hydrazines which provides rapid access to 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org

A metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines to yield fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.orgisres.org

These MCRs often feature mild reaction conditions and tolerate a broad range of substrates, making them powerful tools for building libraries of triazole analogues. rsc.orgisres.org

Synthetic Routes for the Introduction and Modification of the Phenolic Moiety

The synthesis of the 3-chloro-4-aminophenol precursor is critical. This involves selective chlorination and the strategic placement of the amino group, which will ultimately become the point of attachment for the triazole ring.

Methods for ortho-Chlorination of Phenol (B47542) Derivatives

Achieving selective chlorination at the ortho position to the hydroxyl group of a phenol is a significant synthetic challenge, as electrophilic aromatic substitution on phenols typically favors the para position. scientificupdate.com Several methodologies have been developed to overcome this challenge and direct chlorination to the ortho position.

Catalytic approaches have proven particularly effective:

2,2,6,6-Tetramethylpiperidine (TMP)-catalyzed chlorination : Using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a catalytic amount of TMP provides high ortho selectivity. acs.org This method is effective even for electron-deficient phenols, and the selectivity for the ortho position increases with temperature. acs.org

Organocatalysis : Nagasawa's bis-thiourea, phenyl boronic acid, and (S)-diphenylprolinol have been shown to catalyze the ortho-chlorination of phenols with high selectivity. acs.org

Ammonium Salt Catalysis : An ammonium salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent also achieves high ortho selectivity. The chloride ion of the catalyst is believed to act as a hydrogen bond acceptor for the phenolic proton, facilitating the directed chlorination. scientificupdate.com

Other methods include the use of gaseous chlorine in a molten medium with an organic cation to enhance selectivity, a process that has been patented. google.com The choice of chlorinating agent and solvent system is also crucial; for example, acetonitrile (B52724) can significantly accelerate chlorination with SO₂Cl₂. acs.org

Interactive Table: Comparison of Ortho-Chlorination Methods for Phenols

| Method | Chlorinating Agent | Catalyst/Reagent | Key Features |

| Amine-Catalyzed | SO₂Cl₂ | 2,2,6,6-Tetramethylpiperidine (TMP) | High ortho selectivity; selectivity increases with temperature. acs.org |

| Organocatalysis | SO₂Cl₂ | (S)-diphenylprolinol | Exhibits high ortho selectivity (≤99:1 o:p ratio). acs.org |

| Ammonium Salt Catalysis | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Ammonium salt (e.g., (1, R=iPr, R1=H)) | Good functional group tolerability; gram-scale applicability. scientificupdate.com |

| Gaseous Chlorination | Gaseous Chlorine | Organic Cation | Selective chlorination in a molten medium. google.com |

Construction of the Phenyl-Triazole Linkage

The formation of the C-N bond between the nitrogen atom of the triazole ring and the carbon atom of the phenyl ring is a key step. A common strategy involves the reaction of a substituted aniline (B41778) with a reagent that provides the remaining atoms for the triazole ring.

For the synthesis of 4-aryl-4H-1,2,4-triazoles, a direct transamination reaction can be employed. Heating an aniline with N,N-dimethylformamide azine dihydrochloride (B599025) in the absence of a solvent can produce the desired 4-aryl-1,2,4-triazole. lookchem.com This method has been shown to tolerate ortho-substituents on the aniline. lookchem.com

Alternatively, multi-component reactions that start with anilines can directly build the substituted triazole ring onto the aromatic core in a single pot. acs.orgacs.org For analogues, modern cross-coupling reactions such as the Buchwald-Hartwig amination can be used to form the C-N bond between a pre-formed triazole and an aryl halide, or vice-versa. nih.gov Palladium-catalyzed Suzuki cross-coupling reactions have also been utilized to couple aryl boronic acids to bromine-containing 4-alkyl-4H-1,2,4-triazoles, demonstrating a powerful method for creating C-C bonds to the triazole-bearing aryl ring for further functionalization. nih.gov

Advanced Synthetic Protocols for Structurally Diverse Analogues

The development of advanced synthetic protocols allows for the efficient creation of structurally diverse analogues of the target compound. These methods often employ modern techniques to improve yields, reduce reaction times, and enhance sustainability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. It can significantly accelerate reactions, often leading to higher yields and cleaner products. For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org Microwave-induced cyclodehydration is another key application, used in the one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. organic-chemistry.org

Catalytic Systems: The use of transition metal and organocatalysts provides efficient and selective routes to triazole derivatives.

Copper catalysis is widely used for various transformations, including one-pot syntheses of 1,2,4-triazole derivatives from nitriles and hydroxylamine (B1172632) hydrochloride, and cascade addition-oxidative cyclizations. isres.orgfrontiersin.orgnih.gov

Palladium catalysis is instrumental in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, for linking the triazole and phenyl moieties or for further functionalization of the aromatic rings. nih.govnih.gov

Silver and Copper catalysis can be used to control the regioselectivity of triazole formation, yielding either 1,3- or 1,5-disubstituted 1,2,4-triazoles. isres.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of recyclable reaction media like polyethylene (B3416737) glycol (PEG) for oxidative cyclizations and the use of non-toxic, renewable reagents. organic-chemistry.org Metal-free reaction conditions, such as iodine-mediated oxidative cyclizations or base-promoted multicomponent reactions, also contribute to more sustainable synthetic pathways. rsc.orgisres.org

Interactive Table: Overview of Advanced Synthetic Protocols

| Protocol | Key Technique/Reagent | Application | Advantages |

| Microwave Synthesis | Microwave Irradiation | Cyclodehydration, Triazole formation | Rapid reaction times, improved yields. organic-chemistry.orgorganic-chemistry.org |

| Copper Catalysis | Cu(I) or Cu(II) salts | One-pot synthesis, Cascade reactions | High efficiency, broad substrate scope. isres.orgfrontiersin.org |

| Palladium Catalysis | Pd complexes | Suzuki & Buchwald-Hartwig cross-coupling | Formation of C-C and C-N bonds for analogue synthesis. nih.govnih.gov |

| Green Synthesis | Polyethylene glycol (PEG) | Oxidative cyclization | Environmentally benign, recyclable medium. organic-chemistry.org |

| Metal-Free Reactions | Iodine, Organic bases | Oxidative cyclization, MCRs | Avoids heavy metal catalysts. rsc.orgisres.org |

Analysis of Patent Literature on Related Chemical Entity Synthesis

An extensive review of patent literature reveals that while no patents explicitly detail the synthesis of 3-Chloro-4-(4H-1,2,4-triazol-4-YL)phenol, numerous patents protect the synthetic methodologies for structurally related 4-aryl-4H-1,2,4-triazole analogues. These patents provide a clear and established framework for the synthesis of the target compound. The dominant strategy disclosed in the patent landscape involves the construction of the 1,2,4-triazole ring onto a pre-existing substituted aniline precursor.

The key starting material for the synthesis of the target compound is 4-amino-2-chlorophenol (B1200274). The synthesis of this intermediate is itself the subject of patent literature. For instance, patent CN103130657A describes a method starting from the chlorination of 4-nitrophenol, followed by a catalytic reduction using hydrazine hydrate to yield 4-amino-2-chlorophenol. google.com An alternative approach is outlined in patent CN103130657A, which uses a multi-temperature zone continuous flow microchannel reactor to produce 4-amino-3-chlorophenol (B108459) from sulfanilic acid via diazotization, coupling, and reduction steps. patsnap.com Due to the reactivity of the phenol group, it would likely be protected, for example as a methoxy (B1213986) or benzyloxy ether, prior to the triazole ring formation.

The core of the synthesis, the formation of the 4-aryl-4H-1,2,4-triazole ring, is typically achieved through the cyclization of a substituted aniline with reagents that provide the two necessary carbon atoms of the triazole ring. A foundational method is detailed in French patent FR2570699B1, which describes the preparation of 4,5-bis(aryl)-4H-1,2,4-triazole derivatives. A key step in such syntheses involves the reaction of a substituted aniline with formic acid derivatives and a source of nitrogen, such as hydrazine.

A widely patented and versatile method for constructing the unsubstituted 4H-1,2,4-triazole ring on an aniline involves a one-pot reaction with triethyl orthoformate and formylhydrazine (B46547) or by heating the aniline with an excess of formamide. The general principle is also captured in processes for making related triazoles, such as the method for 4-amino-1,2,4-(4H)triazole derivatives described in US Patent 4,906,637, which reacts hydrazine with carboxylic acids. google.com This highlights the common strategy of combining a hydrazine-based component with a C1 source to form the triazole ring.

The following table summarizes representative patented methodologies that can be applied to the synthesis of 4-aryl-4H-1,2,4-triazole analogues, and by extension, to this compound.

| Patent Number | Key Reactants | Reagents / Conditions | Product Class / Key Feature |

|---|---|---|---|

| FR2570699B1 | Substituted Aniline | Formic acid derivatives, Hydrazine | Synthesis of 4,5-bis(aryl) 4H-1,2,4-triazoles |

| CN103130657A | 4-Nitrophenol | 1. Cl2 in organic solvent 2. Hydrazine hydrate, NaOH, Catalyst (Activated Carbon/FeCl3) | Synthesis of the key intermediate 4-amino-2-chlorophenol google.com |

| US4906637 | Hydrazine, Carboxylic Acid (e.g., Formic Acid) | Acidic ion exchange resin catalyst (e.g., Amberlyst 15) | General process for 4-amino-1,2,4-(4H)triazoles, demonstrating triazole formation from hydrazine and a C1 source google.com |

| EP0069442B1 | Substituted α-halo-ketone (e.g., 2-chloro-2',4'-difluoroacetophenone) | 1,2,4-Triazole, Base (e.g., K2CO3), Solvent (e.g., THF) | N-alkylation of 1,2,4-triazole, a common method for attaching the triazole ring to a side chain googleapis.com |

Spectroscopic Characterization Techniques for Structural Elucidation in Research Contexts

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Chloro-4-(4H-1,2,4-triazol-4-YL)phenol, distinct signals are expected for the protons on the triazole ring, the substituted phenol (B47542) ring, and the hydroxyl group. The two protons on the 1,2,4-triazole (B32235) ring are chemically equivalent in a 4-substituted isomer and would likely appear as a sharp singlet in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the electron-withdrawing nature of the heterocyclic ring. rsc.orgurfu.ru

The aromatic protons on the chlorophenol ring would exhibit a more complex pattern. The proton ortho to the hydroxyl group and meta to the triazole group would likely appear as a doublet. The proton meta to the hydroxyl group and ortho to the chlorine atom would also be a doublet, and the proton ortho to both the chlorine and triazole substituents would likely be a doublet of doublets. These aromatic signals would be expected in the range of δ 7.0-8.0 ppm. nih.govnih.gov The phenolic hydroxyl (-OH) proton would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically appears between δ 5.0 and 10.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, eight distinct signals would be anticipated. The two equivalent carbons of the triazole ring would appear significantly downfield, typically in the range of δ 140-150 ppm. urfu.ru The six carbons of the substituted phenol ring would have shifts determined by their substituents. The carbon bearing the hydroxyl group (C-O) would be found around δ 150-160 ppm, while the carbon attached to the chlorine atom (C-Cl) would be in the δ 120-135 ppm range. The carbon bonded to the triazole ring (C-N) would also be deshielded. The remaining C-H carbons of the phenol ring would resonate within the typical aromatic region of δ 115-130 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Triazole C-H | 8.5 - 9.0 (s, 2H) | 140.0 - 150.0 |

| Phenol Ar-H | 7.0 - 8.0 (m, 3H) | - |

| Phenol C-OH | - | 150.0 - 160.0 |

| Phenol C-Cl | - | 120.0 - 135.0 |

| Phenol C-N (Triazole) | - | 130.0 - 140.0 |

| Phenol Ar-C | - | 115.0 - 130.0 |

| Phenolic OH | 5.0 - 10.0 (br s, 1H) | - |

Note: Predicted values are based on analogous structures. s = singlet, m = multiplet, br s = broad singlet.

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

A prominent and broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic O-H group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The spectrum would also show characteristic absorptions for the C=C and C=N bonds within the aromatic and triazole rings, typically in the 1400-1650 cm⁻¹ region. nih.govijsr.net The C-N stretching from the triazole ring would likely be observed around 1100-1300 cm⁻¹. rsc.org Furthermore, the C-O stretching of the phenol group would produce a strong band in the 1200-1260 cm⁻¹ range. Finally, a distinct band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. nih.gov

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C / Triazole C=N | Stretch | 1400 - 1650 |

| Phenolic C-O | Stretch | 1200 - 1260 |

| Triazole C-N | Stretch | 1100 - 1300 |

| Aryl C-Cl | Stretch | 700 - 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (molecular formula C₈H₆ClN₃O), the molecular weight is approximately 195.61 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. A characteristic isotopic peak (M+2)⁺ at m/z 197 would also be present with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. rsc.org

The fragmentation pattern would likely involve the characteristic cleavage of the molecule. Common fragmentation pathways could include the loss of small stable molecules like HCN or N₂ from the triazole ring. Cleavage of the bond between the phenol and triazole rings could also occur, leading to fragments corresponding to the chlorophenoxy radical cation or the triazolyl cation.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Notes |

| 195/197 | [C₈H₆ClN₃O]⁺ | Molecular ion peak (M⁺, M+2)⁺ |

| 167/169 | [M - N₂]⁺ | Loss of nitrogen from triazole ring |

| 127/129 | [C₆H₄ClO]⁺ | Chlorophenoxy fragment |

| 68 | [C₂H₂N₃]⁺ | Triazolyl fragment |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose in research and quality control.

To analyze this compound, a reversed-phase (RP-HPLC) method would be most suitable. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or trifluoroacetic acid) to ensure good peak shape. sielc.com The compound, being moderately polar, would elute at a specific retention time under defined conditions (flow rate, column temperature, and mobile phase composition). A single, sharp, and symmetrical peak in the chromatogram would indicate a high degree of purity. The retention time itself is a characteristic property of the compound under those specific analytical conditions. By integrating the area of the peak, the purity can be quantified, often showing results greater than 95-99% for a well-purified research compound. nih.gov

Table 4: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 30-70% Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Expected Outcome | A single major peak indicating purity |

Structure Activity Relationship Sar Studies of 3 Chloro 4 4h 1,2,4 Triazol 4 Yl Phenol Analogues

Influence of Halogenation Patterns on Biological Efficacy

Halogen substituents are pivotal in modulating the physicochemical properties of drug candidates, including lipophilicity, metabolic stability, and binding affinity. Their effects are highly dependent on their nature, position, and number.

The position of the chlorine atom on the phenyl ring of triazole derivatives is a significant determinant of biological activity. Research on related structures has shown that the presence of a halogen group on the phenyl ring, particularly at the para-position (position 4), can confer significant anti-inflammatory and fungicidal activity. longdom.orglongdom.org In one study, replacing a methoxy (B1213986) group with a chloro group on the phenyl ring attached to a 1,2,4-triazole (B32235) core was beneficial for enhancing inhibitory potency against 5-lipoxygenase product formation. acs.org This suggests that the electron-withdrawing nature and steric profile of chlorine at specific positions can optimize interactions with target enzymes or receptors. researchgate.netresearchgate.net

The table below illustrates the hypothetical impact of chlorine's position on biological activity, based on general findings in related compound series.

| Compound | Substitution on Phenyl Ring | Relative Activity |

| Analogue 1 | 2-Chloro | Moderate |

| Analogue 2 | 3-Chloro | High |

| Analogue 3 | 4-Chloro | Very High |

| Analogue 4 | No Chlorine | Low |

Note: This table is illustrative and based on general SAR principles for halogenated triazole compounds.

The introduction of multiple halogen atoms can further enhance the biological efficacy of triazole analogues. The incorporation of fluorine, in particular, has been reported to enhance pharmacological activity. frontiersin.org For example, many clinically successful antifungal agents, such as fluconazole (B54011) and voriconazole, feature a difluorophenyl moiety, which is crucial for their potent inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase. nih.gov The presence of multiple halogens, especially fluorine, can improve properties such as metabolic stability and binding affinity by altering the electronic landscape of the molecule and participating in favorable interactions within the target's active site. frontiersin.org

The table below demonstrates the effect of multiple halogen substitutions on antifungal activity in a representative series of triazole analogues.

| Compound | Substitution Pattern | Antifungal Activity (MIC, µg/mL) |

| Analogue A | 4-chlorophenyl | 8 |

| Analogue B | 2,4-dichlorophenyl | 2 |

| Analogue C | 2,4-difluorophenyl | 0.5 |

| Analogue D | 4-trifluoromethylphenyl | 1 |

Note: Data is representative of trends observed in various triazole-based antifungal research.

Contributions of the Phenolic Hydroxyl Group to Receptor Binding and Activity

The phenolic hydroxyl (-OH) group is a critical functional group in many pharmacologically active compounds. Structure-activity relationship studies have frequently suggested that this group is essential for the biological activity of cannabinoid and other phenolic compounds. nih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong, directional interactions with amino acid residues in a receptor's binding pocket, such as serine, threonine, or histidine. mdpi.comnih.gov These interactions are often crucial for anchoring the molecule in the correct orientation for optimal activity. The acidity of the phenol (B47542) can also influence its ionization state at physiological pH, which can affect cell permeability and interaction with charged residues. Removal or replacement of the phenolic hydroxyl group, for instance by a methoxy group (-OCH3), often leads to a significant decrease or complete loss of activity, underscoring its importance.

| Compound Analogue | Modification | Consequence on Activity |

| Parent Compound | -OH group present | High affinity binding |

| Analogue X | -OH replaced with -OCH3 | Significantly reduced activity |

| Analogue Y | -OH replaced with -H | Loss of activity |

| Position on Triazole Ring | Substituent | Observed Effect on Biological Activity |

| C3 | -SH (Thione) | Often enhances antifungal/antimicrobial activity researchgate.net |

| C3 | -SCH3 (Thioether) | Modulates inhibitory potential acs.org |

| C5 | -Aryl group | Can increase potency through additional binding interactions |

| C5 | -Alkyl group | Influences lipophilicity and selectivity |

Role of Linker Chains and Bridging Moieties in Modulating Activity

While the parent compound 3-Chloro-4-(4H-1,2,4-triazol-4-yl)phenol directly links the phenyl and triazole rings, analogues can incorporate linker chains or bridging moieties. These linkers can connect the core scaffold to other functional groups and play a crucial role in modulating activity. The length, rigidity, and chemical nature of a linker determine the spatial orientation of the connected moieties. For instance, studies on other triazole series have revealed that simple structural variations on side chains, such as a 3-thioether side chain, can markedly influence inhibitory potential. acs.org Introducing a flexible alkyl chain or a more rigid cyclic structure can alter the molecule's conformational freedom, impacting its ability to adopt the optimal geometry for binding to a target protein.

| Linker Type | Example | Impact on Activity |

| None | Direct connection | Constrained conformation |

| Flexible Alkyl Chain | -CH2-CH2- | Increases conformational flexibility, may improve binding |

| Rigid Linker | -C≡C- | Restricts conformation, can enhance selectivity |

| Ether Linkage | -O-CH2- | Introduces polarity and hydrogen bond accepting capability |

Comparative SAR Analyses with Other Nitrogen-Containing Heterocyclic Scaffolds (e.g., Imidazole (B134444), Thiadiazole)

The 1,2,4-triazole ring is one of several nitrogen-containing five-membered heterocycles widely used in medicinal chemistry. Comparing its SAR to that of related scaffolds like imidazole and thiadiazole provides valuable context. nih.gov Imidazoles, containing two nitrogen atoms, and triazoles, containing three, are both important pharmacophores. nih.gov The additional nitrogen atom in the triazole ring alters its electronic properties, dipole moment, and hydrogen bonding capacity compared to imidazole. nih.gov In some cases, this difference can be critical for activity; for example, in one study on aromatase inhibitors, replacing a triazole ring with an imidazole ring led to a reduction in potency. mdpi.com Thiadiazoles, containing sulfur in addition to nitrogen, introduce different electronic and steric properties again. The choice of heterocycle is a key strategic decision in drug design, influencing not only binding affinity but also metabolic stability and pharmacokinetic properties.

| Heterocyclic Scaffold | Key Features | Common Applications |

| 1,2,4-Triazole | Three nitrogen atoms, H-bond acceptor, metabolically stable. nih.gov | Antifungals, anti-inflammatory agents. longdom.orgnih.gov |

| Imidazole | Two nitrogen atoms, H-bond donor/acceptor, coordinates to metal ions (e.g., in enzymes). nih.gov | Antifungals, anticancer agents, antihistamines. nih.govnih.gov |

| Thiadiazole | Contains sulfur and two nitrogen atoms, distinct electronic properties. | Antimicrobials, diuretics, anticancer agents. |

Investigation of Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Studies and Mechanistic Insights

No publicly available scientific literature was identified that specifically investigates the tyrosinase inhibitory activity of 3-Chloro-4-(4H-1,2,4-triazol-4-YL)phenol. While various derivatives containing a 1,2,4-triazole (B32235) scaffold have been explored as potential tyrosinase inhibitors, showcasing a range of potencies and inhibition mechanisms, data on this particular compound is absent. tccollege.orgresearchgate.netnih.gov Studies on related compounds often highlight the importance of substituents on the triazole and phenyl rings for inhibitory activity against mushroom tyrosinase. tccollege.org However, without direct experimental evidence, the effect of the specific chloro and phenol (B47542) substitutions of the titular compound on tyrosinase remains undetermined.

Detailed investigations into the direct steroid sulfatase (STS) inhibitory properties of this compound are not available in the current body of scientific research. The majority of studies in this area focus on sulfamoylated derivatives of triazole-containing compounds, which are designed to act as irreversible inhibitors of STS. nih.govacs.org For these modified molecules, the sulfamate (B1201201) group is a key pharmacophore that interacts with the active site of the enzyme. nih.gov While the 1,2,3-triazole core has been incorporated into potent STS inhibitors, the inhibitory activity is contingent on the presence of the sulfamate moiety. nih.govacs.org Therefore, it cannot be inferred that the parent phenol compound, this compound, possesses inherent STS inhibitory activity.

There is no scientific evidence to suggest that this compound functions as a dual aromatase and sulfatase inhibitor (DASI). The development of DASIs is a strategic approach in medicinal chemistry aimed at simultaneously targeting two key enzymes in steroid biosynthesis. nih.govrsc.org Research in this field has led to the synthesis of various compounds that incorporate both an aromatase-inhibiting pharmacophore (often a triazole or imidazole (B134444) group) and a sulfatase-inhibiting moiety (typically a sulfamate group) within a single molecule. nih.govnih.gov However, the available literature does not report on the evaluation of this compound for this dual activity.

No specific studies on the cyclooxygenase-2 (COX-2) inhibitory activity, binding, and selectivity of this compound have been reported in the scientific literature. While some hybrid molecules containing 1,2,3-triazole and 1,2,4-triazole moieties have been designed and synthesized as selective COX-2 inhibitors, there is no data available for this particular compound. nih.govresearchgate.net

An examination of the available scientific literature reveals no studies investigating the potential of this compound to inhibit bacterial phosphopantetheinyl transferase. While inhibitors of this enzyme are being explored as potential antibacterial agents, there is no reported research linking this specific compound to this area of investigation. nih.gov

Research has been conducted on a series of 4-substituted triazole-phenols to investigate their structure-activity relationships concerning binding to the macrophage migration inhibitory factor (MIF). nih.gov MIF is a protein implicated in inflammation, autoimmune diseases, and cancer. nih.govresearchgate.net These studies have utilized a MIF tautomerase activity assay to measure the binding of these compounds. nih.gov

Enzyme kinetic analysis of potent inhibitors within this class of triazole-phenols has indicated a competitive and reversible binding mechanism. nih.gov The binding of these compounds to MIF has been further confirmed using microscale thermophoresis (MST) assays. nih.govubaya.ac.id Molecular modelling has also been employed to understand the observed structure-activity relationships. nih.gov While these studies provide a framework for the interaction of triazole-phenols with MIF, specific binding data for this compound is not explicitly detailed in the reviewed literature. The potency of inhibitors in this series has been shown to be in the low micromolar range. nih.govresearchgate.net

Antimicrobial Activity Evaluation and Resistance Mechanisms

The 1,2,4-triazole nucleus is a well-established pharmacophore in numerous antimicrobial agents. wisdomlib.orgnih.govresearchgate.net Research into derivatives of this scaffold continues to be a promising avenue for the development of new therapeutic agents to combat microbial resistance.

Antibacterial Spectrum and Modes of Action

While specific studies on the antibacterial activity of this compound are not extensively documented in publicly available literature, the broader class of 1,2,4-triazole derivatives has demonstrated significant antibacterial potential against a range of pathogens.

Derivatives of 1,2,4-triazole have shown activity against both Gram-positive and Gram-negative bacteria. chemmethod.comresearchgate.net For instance, certain Schiff bases of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol have exhibited notable activity against Staphylococcus aureus. nih.govresearchgate.net The presence and position of substituents on the phenyl ring attached to the triazole core play a crucial role in determining the antibacterial spectrum and potency. For example, compounds bearing chloro and bromo substituents have demonstrated good antibacterial activity. nih.gov

The proposed modes of action for antibacterial triazole derivatives are varied. They are known to interfere with essential cellular processes. One of the key mechanisms involves the inhibition of enzymes crucial for bacterial survival. The unique structure of triazoles allows them to bind effectively to biological receptors and enzymes. researchgate.net

A study on novel 1,2,4-triazole tethered β-hydroxy sulfides identified a compound, 1-((5-(Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propan-2-ol, with promising antibacterial activity against S. aureus. nih.gov This suggests that the triazole scaffold can be effectively functionalized to enhance its antibacterial properties. The probable mechanism of action for some derivatives is believed to involve the inhibition of bacterial tyrosinase, an enzyme involved in melanin (B1238610) synthesis and protection against oxidative stress. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| 4-amino-5-aryl-4H-1,2,4-triazole with 4-chloro substituent | E. coli, B. subtilis, P. aeruginosa | Good activity | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong activity | nih.govresearchgate.net |

| 1-((5-(Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propan-2-ol | Staphylococcus aureus | MIC = 2.5 ± 0.00 mg/mL | nih.gov |

Note: The data presented is for structural analogs and related derivatives, not specifically for this compound.

Antifungal Activity Profiles

The 1,2,4-triazole moiety is a cornerstone of many clinically important antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.gov Consequently, novel triazole derivatives are continuously being explored for their potential to overcome fungal resistance.

Research has shown that specific structural features, such as the presence of a chloro-substituted phenyl ring, can confer significant antifungal activity. A notable example is 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol, a compound structurally related to the subject of this article. This derivative exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL against Aspergillus niger. beilstein-journals.org

The antifungal mechanism of triazole compounds primarily involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

A series of Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated potent antifungal effects against Microsporum gypseum, with some derivatives showing activity superior to the standard drug ketoconazole. nih.govresearchgate.net

Table 2: Antifungal Activity of a Structurally Related Triazole Derivative

| Compound | Fungal Strain | MIC | Reference |

| 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol | Aspergillus niger | 25 μg/mL | beilstein-journals.org |

Note: This data is for a close structural analog of this compound.

Anticonvulsant Activity Profiling: Neuropharmacological Aspects

The 1,2,4-triazole nucleus has been identified as a promising scaffold for the development of novel anticonvulsant agents. wisdomlib.orgzsmu.edu.uanih.gov Various derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have revealed that the presence of a substituted phenol ring is a key feature for anticonvulsant activity in this class of compounds. nih.gov Specifically, mono-substitution on the phenyl ring with a halogen, such as chlorine or fluorine, has been shown to be effective. nih.gov This highlights the potential of this compound as a candidate for anticonvulsant activity.

The neuropharmacological mechanisms underlying the anticonvulsant effects of triazole derivatives are thought to involve modulation of GABAergic neurotransmission. wisdomlib.org Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its effects can suppress neuronal hyperexcitability associated with seizures.

For example, a study on 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) demonstrated anticonvulsant activity that exceeded that of the standard drugs Mydocalm and phenobarbital (B1680315) in a corazole-induced seizure model in rats. zsmu.edu.ua While this compound is structurally different, it contains the key 1,2,4-triazole and a chloro-substituted phenyl moiety.

Table 3: Anticonvulsant Activity of a Related Triazole Derivative

| Compound | Seizure Model | Efficacy | Reference |

| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) | Corazole-induced seizures (rats) | 1.23 times more effective than Mydocalm, 1.27 times more effective than phenobarbital | zsmu.edu.ua |

Note: The data presented is for a compound with shared structural motifs, not specifically for this compound.

Cytotoxicity and DNA Cleavage Studies in Cancer Cell Lines (In Vitro Research)

The potential of 1,2,4-triazole derivatives as anticancer agents is an active area of research. nih.govrsc.org In vitro studies have investigated the cytotoxic effects of these compounds against various human cancer cell lines and their ability to interact with and cleave DNA.

A study on a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative demonstrated a selective cytotoxic effect on human melanoma (VMM917) cells compared to normal cells. researchgate.net This compound induced cell cycle arrest at the S phase. researchgate.net This finding is significant as the presence of the 4-chlorophenyl group is a shared feature with this compound.

The ability of certain triazole derivatives to induce DNA cleavage is another mechanism being explored for its anticancer potential. nih.govjocpr.comnih.gov The interaction with DNA can lead to the inhibition of replication and transcription, ultimately resulting in apoptosis of cancer cells. For instance, novel furan (B31954) C-2 quinoline (B57606) coupled 1,2,4-triazole hybrids have been synthesized and evaluated for their DNA cleavage and cytotoxic activities. nih.govdntb.gov.ua One such derivative, 3-{5-[6-Chloro-2-(Furan-2-yl) Quinolin-4-yl]-4H-1,2,4-Triazol-3-yl} Phenol, demonstrated the ability to cleave DNA. nih.gov

Table 4: Cytotoxicity of a Structurally Related Triazole Derivative

| Compound | Cell Line | Effect | Reference |

| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative | Human melanoma (VMM917) | Selective cytotoxic effect, cell cycle arrest at S phase | researchgate.net |

Note: The data presented is for a structural analog, highlighting the potential activity of the 4-chlorophenyl triazole scaffold.

Computational Chemistry and Molecular Modeling for 3 Chloro 4 4h 1,2,4 Triazol 4 Yl Phenol Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target protein's active site.

In a hypothetical study of 3-Chloro-4-(4H-1,2,4-triazol-4-YL)phenol, molecular docking could be used to investigate its interaction with a target enzyme, such as cytochrome P450 14α-sterol demethylase (CYP51), a common target for triazole-based antifungal agents. nih.gov The simulation would predict the binding energy and identify key interactions. For instance, the nitrogen atoms of the triazole ring could form hydrogen bonds with amino acid residues in the active site, while the chlorophenol ring might engage in hydrophobic or π-π stacking interactions. rsc.orgmdpi.com

Table 1: Predicted Interactions from Molecular Docking of this compound with a Hypothetical Protein Target

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Triazole N1 | TYR 132 | 2.9 |

| Hydrogen Bond | Phenol (B47542) OH | HIS 377 | 3.1 |

| Halogen Bond | Chloro Group | SER 378 | 3.4 |

Note: The data in this table is representative and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of related compounds, 3D-QSAR can identify the key physicochemical properties (descriptors) that influence activity.

A 3D-QSAR study on a series of analogs of this compound would aim to build a predictive model. nih.gov This involves aligning the set of molecules and using methods like Comparative Molecular Field Analysis (CoMFA) to generate steric and electrostatic contour maps. These maps highlight regions where modifications to the molecule would likely increase or decrease biological activity. A statistically robust QSAR model, indicated by high correlation coefficient (r²) and cross-validated correlation coefficient (q²) values, can then be used to predict the activity of newly designed compounds before their synthesis. nih.govfrontiersin.org

Table 2: Example Data for a QSAR Model of this compound Analogs

| Compound | Substituent (R) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | H | 15.2 | 14.8 |

| 2 | 4-F | 12.5 | 12.9 |

| 3 | 4-CH₃ | 18.1 | 17.5 |

Note: The data in this table is representative and for illustrative purposes.

Pharmacophore Development and Virtual Screening for Lead Identification

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify new potential lead structures. researchgate.netnih.gov

For this compound, a pharmacophore model would likely include features such as an aromatic ring from the phenol group, a hydrogen bond acceptor feature from the triazole nitrogens, and a hydrogen bond donor from the hydroxyl group. This model could then be used to find other structurally diverse molecules that possess the same essential features and are therefore likely to bind to the same target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. ajchem-a.com

An MD simulation of the this compound-protein complex would involve simulating the movement of every atom in the system over a period of nanoseconds. The analysis of the simulation trajectory can confirm whether the key interactions observed in docking are maintained over time. mdpi.com Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. This method provides a more dynamic and realistic view of the binding event than static docking.

Table 3: Summary of Molecular Dynamics Simulation Analysis

| Parameter | Average Value | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | 1.5 Å | The protein structure remains stable throughout the simulation. |

| RMSD of Ligand | 0.8 Å | The ligand maintains a stable binding pose within the active site. |

Note: The data in this table is representative and for illustrative purposes.

Synthesis and Biological Evaluation of Novel Derivatives and Hybrid Molecules

Rational Design Principles for New Analogues Based on SAR and Computational Findings

The rational design of new analogues of 3-Chloro-4-(4H-1,2,4-triazol-4-yl)phenol is guided by Structure-Activity Relationship (SAR) studies and computational modeling. Although specific SAR data for this exact molecule is not extensively published, principles can be extrapolated from related 1,2,4-triazole-containing compounds and similar phenolic structures.

Structure-Activity Relationship (SAR) Insights: SAR studies on various 1,2,4-triazole (B32235) derivatives have revealed key structural features that influence their biological activity. nih.gov For instance, in anticancer research, the nature and position of substituents on phenyl rings attached to the triazole core can dramatically alter efficacy. nih.gov Lipophilic groups at certain positions may enhance membrane permeability, while hydrogen bond donors and acceptors are crucial for target binding. nih.gov The chlorine atom on the phenol (B47542) ring of the title compound is an important feature, potentially serving as a key interaction point within a biological target's binding site or influencing the electronic properties of the ring.

Computational and Molecular Docking Studies: Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. pensoft.netrsc.org For analogues of the title compound, docking studies can elucidate crucial interactions. For example, studies on structurally similar 1,2,3-triazole-phenol compounds have shown that the phenolic hydroxyl group can act as a critical hydrogen bond donor, while the triazole nitrogens can act as hydrogen bond acceptors. nih.gov The aromatic rings often engage in π-π stacking or hydrophobic interactions with amino acid residues in the active site. nih.gov These computational insights allow for the virtual screening of potential derivatives to prioritize the synthesis of compounds with the highest predicted activity. pensoft.net

The following table outlines rational design strategies based on these principles.

| Modification Site | Proposed Modification | Rationale / Predicted Impact | Relevant Findings from Related Compounds |

| Phenolic Hydroxyl | Etherification (e.g., -OCH₃, -OCH₂Ph) | Increase lipophilicity; modulate hydrogen bonding capacity. | Modification of the hydroxyl group is a common strategy to improve bioavailability. rhhz.netnih.gov |

| Phenol Ring (C2, C5, C6) | Introduction of small alkyl or halogen groups | Probe steric and electronic requirements of the binding pocket. | Substituent placement on aromatic rings is critical for kinase inhibitory activity in related scaffolds. nih.gov |

| Triazole Ring (N1) | N-Alkylation / N-Arylation | Introduce new interaction points; alter solubility and metabolic stability. | N-substitution on the triazole ring can significantly impact biological activity. nih.gov |

| Triazole Ring (C3, C5) | Introduction of thio (-SH) or substituted amino groups | Introduce strong hydrogen bonding groups; serve as handles for further derivatization. | 3-mercapto-1,2,4-triazoles are key intermediates for creating diverse analogues with a range of biological activities. nih.gov |

Synthetic Strategies for Further Derivatization of the Phenol Moiety

The phenolic hydroxyl group is a prime site for chemical modification due to its reactivity. rhhz.netnih.gov Various classical and modern synthetic methods can be employed to create a diverse library of derivatives.

O-Alkylation and O-Arylation: The most common modification is the conversion of the phenol to an ether. This is typically achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl or aryl halide.

O-Acylation: Ester derivatives can be readily synthesized by reacting the phenol with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction is generally high-yielding and allows for the introduction of a wide variety of acyl groups, which can act as prodrug moieties or enhance binding interactions.

Other Derivatizations: The phenol ring itself can be further functionalized through electrophilic aromatic substitution reactions such as nitration or halogenation, although the existing substituents will direct the position of the incoming group.

The table below summarizes key synthetic strategies for modifying the phenol moiety.

| Reaction Type | Reagents and Conditions | Product Class | Notes |

| O-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | Ethers | A versatile method to introduce a range of alkyl and benzyl (B1604629) groups. rhhz.netnih.gov |

| O-Acylation | Acyl chloride or Anhydride (e.g., Acetyl chloride), Base (e.g., Pyridine, Et₃N) | Esters | Useful for creating prodrugs; can improve stability and absorption. rhhz.netnih.gov |

| Phosphorylation | Phosphoryl chloride derivatives, Base | Phosphate Esters | Can improve aqueous solubility and serve as bioisosteres. rhhz.net |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine, Piperidine) | Aminomethylated Phenols | Introduces a basic nitrogen atom, which can be useful for salt formation and altering physicochemical properties. nih.gov |

Methodologies for Chemical Modifications on the Triazole Ring System

The 1,2,4-triazole ring is an aromatic and chemically stable heterocycle. nih.gov While direct modification of the pre-formed ring can be challenging, several strategies exist for its functionalization, often involving the synthesis of key triazole intermediates.

N-Alkylation/N-Arylation: The unsubstituted N1 position of the 4H-1,2,4-triazole ring is a potential site for alkylation or arylation, although regioselectivity can be a challenge.

Functionalization via Triazole-Thiones: A highly versatile approach involves the synthesis of 3-mercapto-1,2,4-triazole or 1,2,4-triazole-3-thione intermediates. farmaciajournal.com The thiol or thione group at the C3 (or C5) position is a reactive handle that can be easily alkylated to form thioethers or used in condensation reactions to build fused heterocyclic systems. tandfonline.comresearchgate.net

Synthesis of Substituted Triazoles: Often, the most efficient way to introduce substituents onto the triazole ring is to incorporate them during the ring's synthesis. Various methods, such as the Pellizzari reaction or the Einhorn-Brunner reaction, allow for the construction of 3,4,5-trisubstituted 1,2,4-triazoles from different starting materials like hydrazides and nitriles. rsc.org

| Modification Strategy | Key Intermediate / Reagents | Resulting Structure | Synthetic Utility |

| S-Alkylation | 1,2,4-Triazole-3-thione, Alkyl halide, Base | 3-(Alkylthio)-1,2,4-triazoles | The thioether linkage allows for the introduction of diverse side chains. ijper.org |

| Condensation Reactions | 4-Amino-1,2,4-triazole-3-thione, Aldehydes or Carboxylic Acids | Fused systems (e.g., triazolo-thiadiazoles) | Creates rigid, bicyclic structures which can constrain the molecule in a bioactive conformation. tandfonline.com |

| Schiff Base Formation | 4-Amino-1,2,4-triazole, Aldehyde/Ketone | 4-(Imino)-1,2,4-triazoles | The resulting imine can be a pharmacophore itself or be reduced to a secondary amine. chemmethod.com |

| De Novo Synthesis | Hydrazides, Isothiocyanates, Nitriles | Substituted 1,2,4-triazoles | Allows for the most flexibility in placing substituents on the triazole core. farmaciajournal.comrsc.org |

Exploration of Hybrid Compounds Incorporating Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action. farmaciajournal.com The 1,2,4-triazole ring is an excellent linker for this purpose due to its chemical stability and its ability to participate in important biological interactions. nih.gov

The this compound scaffold can be conjugated to a variety of other bioactive moieties through its phenol or triazole rings. For example, the phenolic hydroxyl could be used as an anchor point to attach another molecule via an ether or ester linkage. Alternatively, a functional group introduced onto the triazole ring could serve as the connection point.

The following table lists potential bioactive scaffolds that could be hybridized with the title compound.

| Bioactive Scaffold | Primary Biological Activity | Potential Rationale for Hybridization |

| Coumarin | Anticoagulant, Anti-inflammatory, Anticancer | Combine potential activities to create dual-action agents. nih.gov |

| Quinoline (B57606)/Quinolone | Antibacterial, Antimalarial, Anticancer | Target multiple pathways in infectious diseases or cancer. nih.gov |

| Isatin | Kinase inhibitor, Antiviral, Anticancer | Create novel kinase inhibitors with unique binding modes. nih.govmdpi.com |

| Benzothiazole | Antimicrobial, Anticancer | Enhance antimicrobial or anticancer potency. nih.gov |

| Steroidal Mimics | Hormone Receptor Modulation | Design compounds that mimic steroids to inhibit enzymes involved in hormone biosynthesis. nih.gov |

The synthesis of such hybrids often utilizes click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), if one pharmacophore can be functionalized with an azide (B81097) and the other with a terminal alkyne. nih.govmdpi.com This approach provides high yields and regioselectivity for forming a stable 1,2,3-triazole linker, which is a close isomer of the 1,2,4-triazole in the parent compound.

Future Research Directions and Translational Perspectives

Optimization Strategies for Enhanced Potency and Selectivity

The future development of 3-Chloro-4-(4H-1,2,4-triazol-4-YL)phenol as a potential therapeutic agent hinges on systematic optimization of its chemical structure to enhance biological potency and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues. nih.govyoutube.com

Key areas for structural modification would likely include:

Substitution on the Phenolic Ring: The existing chloro substituent offers a starting point for exploring the effects of other halogens (e.g., fluorine, bromine) or electron-withdrawing and electron-donating groups at various positions on the phenyl ring. The position and nature of these substituents can significantly influence the compound's electronic properties, lipophilicity, and steric interactions with a biological target. nih.gov

Modification of the Triazole Ring: While the 1,2,4-triazole (B32235) core is often crucial for binding to biological targets, substitutions at the carbon or nitrogen atoms could be explored. pensoft.net For instance, the introduction of small alkyl or aryl groups could modulate the compound's pharmacokinetic profile.

Alterations to the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a key feature, potentially involved in hydrogen bonding with a target receptor. mdpi.com Esterification or etherification of this group could create prodrugs with altered solubility and bioavailability, which may be cleaved in vivo to release the active phenolic compound.

A hypothetical SAR study could involve synthesizing a library of analogues and evaluating their activity in relevant biological assays. The data from these studies can be used to build quantitative structure-activity relationship (QSAR) models to predict the activity of yet-to-be-synthesized compounds. researchgate.net

Table 1: Hypothetical Analogs for SAR Studies

| Compound ID | Modification from Parent Compound | Rationale |

| Analogue A | Replacement of the 3-chloro group with a 3-fluoro group | To investigate the effect of a smaller, more electronegative halogen on activity. |

| Analogue B | Addition of a methyl group at the 2-position of the phenyl ring | To explore the impact of steric hindrance near the hydroxyl group. |

| Analogue C | Replacement of the 4H-1,2,4-triazol-4-yl group with a 1H-1,2,4-triazol-1-yl group | To assess the influence of the triazole isomer on target binding. |

| Analogue D | Esterification of the phenolic hydroxyl group with an acetyl group | To create a potential prodrug with increased lipophilicity. |

Exploration of New Biological Targets and Therapeutic Areas

The 1,2,4-triazole nucleus is a versatile scaffold found in a wide array of therapeutic agents with diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. mdpi.comnih.gov The presence of both a triazole and a phenolic moiety in this compound suggests several potential therapeutic avenues worth exploring.

Potential Biological Targets and Therapeutic Areas:

Antifungal Agents: Triazole compounds are well-established as inhibitors of lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. mdpi.com Future research could investigate the efficacy of this compound and its derivatives against various fungal pathogens. nih.govnih.gov

Anticancer Agents: Numerous triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation. nih.gov The phenolic group can also contribute to anticancer effects through antioxidant and pro-apoptotic mechanisms. nih.gov Investigating the cytotoxic effects of this compound on various cancer cell lines would be a logical next step.

Kinase Inhibitors: The general structure of this compound bears some resemblance to known kinase inhibitors, where a heterocyclic ring system is appended to an aromatic core. frontiersin.org Screening against a panel of kinases could reveal potential targets for diseases such as cancer and inflammatory disorders. nih.govscientistlive.com

Anti-inflammatory Agents: Phenolic compounds are known for their anti-inflammatory properties, often attributed to their antioxidant and enzyme-inhibiting activities. mdpi.com The potential of this compound to modulate inflammatory pathways could be explored.

Advanced Computational Methodologies for Drug Discovery and Development

Computational tools are indispensable in modern drug discovery, offering a means to accelerate the identification and optimization of lead compounds. For a novel scaffold like this compound, a variety of in silico techniques can be applied.

Key Computational Approaches:

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound and its analogues to the active site of a known or hypothesized biological target. This can help prioritize which analogues to synthesize and test. nih.gov

Pharmacophore Modeling: If a set of active compounds with a similar mechanism of action is identified, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new potential hits.

ADMET Prediction: In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. creative-biolabs.com Computational models can predict these properties, helping to identify potential liabilities and guide the design of compounds with more favorable pharmacokinetic profiles. scitechnol.comoup.comresearchgate.net

Virtual Screening: Large chemical databases can be screened computationally to identify molecules with similar structural or electronic features to this compound, potentially leading to the discovery of new chemical starting points.

Table 2: Predicted ADMET Properties for this compound (Hypothetical)

| Property | Predicted Value | Interpretation |

| LogP | 2.5 | Good balance of hydrophilicity and lipophilicity for oral absorption. |

| Aqueous Solubility | Moderate | Sufficient for dissolution in physiological fluids. |

| Blood-Brain Barrier Permeability | Low | May not be suitable for targeting the central nervous system. |

| CYP450 Inhibition | Potential inhibitor of CYP3A4 | May have drug-drug interaction liabilities. |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

Collaborative Research Initiatives and Interdisciplinary Approaches in Chemical Biology

The successful translation of a promising chemical scaffold from a laboratory curiosity to a clinical candidate often requires a collaborative and interdisciplinary effort. researchgate.net For a compound like this compound, with its broad therapeutic potential, leveraging diverse expertise will be critical.

Key Collaborative Strategies:

Academic-Industrial Partnerships: Collaborations between academic researchers, who may have deep expertise in a particular biological target or disease area, and industrial partners, with their resources and experience in drug development, can be highly synergistic. youtube.com

Open Innovation Platforms: A growing number of pharmaceutical companies and research institutions are participating in open innovation initiatives. boehringer-ingelheim.combasf.comopnme.com These platforms allow for the sharing of chemical compounds and biological data, fostering a more collaborative and efficient approach to drug discovery. eosc-life.euaquarius-ri.eu

Interdisciplinary Research Teams: A successful drug discovery program requires the integration of knowledge and skills from various disciplines, including medicinal chemistry, pharmacology, computational biology, and clinical medicine. researchgate.net Assembling a team with this diverse expertise will be essential for advancing the study of this compound.

By pursuing these future research directions, the scientific community can begin to unlock the therapeutic potential of this compound and its derivatives. The journey from a novel chemical entity to a life-saving medicine is long and challenging, but the unique structural features of this compound make it a worthy candidate for further exploration.

Q & A

Q. Q1. What are the common synthetic routes for 3-Chloro-4-(4H-1,2,4-triazol-4-YL)phenol, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the condensation of chlorophenol derivatives with triazole precursors. For example, a Schiff base intermediate may form under acidic or basic conditions, followed by cyclization. Purification often employs recrystallization or column chromatography to isolate the target compound. Solvents like ethanol or methanol are used, with reaction progress monitored via thin-layer chromatography (TLC) .

Q. Q2. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments and aromatic ring substitution patterns.

- FTIR : Identifies functional groups (e.g., O-H, C-Cl, triazole ring vibrations).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis (CHNS) : Ensures stoichiometric purity .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to minimize impurities such as chloromethyl byproducts?

Impurities often arise from incomplete cyclization or side reactions. Optimization strategies include:

Q. Q4. What computational tools aid in predicting synthetic pathways for novel triazole-phenol derivatives?

Software like Gaussian (for DFT calculations) and AutoDock (for pre-screening reaction feasibility) can model transition states and predict steric/electronic effects. Molecular dynamics simulations help optimize solvent and temperature conditions .

Biological Activity and Assays

Q. Q5. What in vitro assays are suitable for evaluating the compound’s bioactivity?

Q. Q6. How can molecular docking studies predict the compound’s interaction with biological targets?

- Target Selection : Prioritize enzymes (e.g., tubulin) or receptors linked to triazole pharmacology.

- Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Validation : Compare docking scores with known inhibitors and validate via mutagenesis studies .

Structural and Crystallographic Analysis

Q. Q7. How is single-crystal X-ray diffraction (SC-XRD) used to resolve structural ambiguities?

Q. Q8. How to address contradictions in crystallographic data, such as disordered solvent molecules?

- Exclusion Criteria : Remove high-B-factor solvent regions from refinement.

- Twinned Data : Apply SHELXD for twin-law identification and SHELXE for phase extension.

- Cross-Validation : Compare with NMR or DFT-optimized structures .

Data Analysis and Error Handling

Q. Q9. What statistical methods resolve discrepancies in bioassay replicates?

- Error Propagation : Use Bevington and Robinson’s methods to quantify uncertainties in IC₅₀ values.

- ANOVA : Identifies significant variations between experimental groups.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. Q10. How to interpret conflicting results between computational predictions and experimental bioactivity?

- Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations.

- Solvent Effects : Include explicit solvent molecules in docking studies.

- Experimental Replicates : Increase sample size to account for biological variability .

Advanced Mechanistic Studies

Q. Q11. What techniques elucidate the compound’s mechanism of action in proteomics research?

Q. Q12. How to design structure-activity relationship (SAR) studies for triazole-phenol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.